molecular formula C21H24F3N3O3S B2477567 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 946303-85-1

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2477567
CAS No.: 946303-85-1
M. Wt: 455.5
InChI Key: DKJGHTQZDSHHSJ-UHFFFAOYSA-N
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Description

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic small molecule characterized by its ethanediamide backbone, azepane (7-membered cyclic amine), thiophen-3-yl heterocycle, and a 4-(trifluoromethoxy)phenyl substituent. The azepane ring confers conformational flexibility, while the trifluoromethoxy group enhances metabolic stability and membrane permeability .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O3S/c22-21(23,24)30-17-7-5-16(6-8-17)26-20(29)19(28)25-13-18(15-9-12-31-14-15)27-10-3-1-2-4-11-27/h5-9,12,14,18H,1-4,10-11,13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJGHTQZDSHHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene group is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.

    Attachment of the Trifluoromethoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a trifluoromethoxyphenyl halide reacts with an amine derivative.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired ethanediamide structure, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethoxyphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced azepane derivatives.

    Substitution: Substituted trifluoromethoxyphenyl derivatives.

Scientific Research Applications

N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the azepane ring.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaics.

    Biological Studies: It can be used to study the interactions of trifluoromethoxyphenyl groups with biological targets, providing insights into drug-receptor interactions.

Mechanism of Action

The mechanism of action of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The azepane ring can interact with neurotransmitter receptors, while the thiophene and trifluoromethoxyphenyl groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Backbone and Functional Group Variations

a) Ethanediamide vs. Benzamide/Urea Derivatives

The ethanediamide moiety in the target compound distinguishes it from benzamide-based ligands (e.g., compounds 3a and 3b in ) and urea-linked analogs (e.g., 10h in ). However, this may reduce solubility, as seen in benzamide derivatives with polar piperazine groups achieving higher aqueous stability .

b) Azepane vs. Piperazine Rings

The target compound’s azepane (7-membered ring) contrasts with piperazine (6-membered) in compounds like 3a and 3b . Azepane’s larger ring size increases lipophilicity, which could enhance blood-brain barrier penetration compared to piperazine-based D3 receptor ligands. Piperazine derivatives, however, benefit from higher basicity, improving solubility and ionization in physiological conditions .

Substituent Effects on Bioactivity and Stability

a) Trifluoromethoxy Group

The 4-(trifluoromethoxy)phenyl group in the target compound parallels the 3-(trifluoromethyl)phenyl substituent in 3b () and the trifluoromethoxy-ureido group in 10h (). These groups impart electron-withdrawing effects, stabilizing the molecule against oxidative metabolism. In 10h , the trifluoromethoxy group contributes to a high synthetic yield (88.7%), suggesting similar efficiency could apply to the target compound’s synthesis .

b) Thiophen-3-yl Positioning

The thiophen-3-yl group in the target compound differs from thiophen-2-yl derivatives (e.g., in ). This contrasts with thiophen-2-yl’s prevalence in materials science polymers (), where regiochemistry dictates conductivity properties .

Biological Activity

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, which belongs to the class of oxalamides, features a unique structure that may confer specific interactions with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, synthesizing available research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H26F3N3O2S
  • Molecular Weight : 455.56 g/mol
  • CAS Number : 946201-47-4

Structural Features

The compound contains:

  • An azepane ring , which is known for its role in enhancing binding affinity in biological systems.
  • A thiophene moiety , which contributes to the electronic properties and potential interactions with various receptors.
  • A trifluoromethoxy-substituted phenyl group , which may enhance lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The interaction may modulate their activity through competitive binding or allosteric modulation, leading to downstream effects in cellular signaling pathways.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Inhibition of Glycine Transporters (GlyT1) :
    • A study demonstrated that modifications to the azepane structure can enhance the potency of GlyT1 inhibitors. For instance, substituting piperidine with azepane resulted in increased inhibitory potency (IC50 = 37 nM) for GlyT1, suggesting that the azepane ring plays a crucial role in receptor interaction .
  • Neuroprotective Effects :
    • Compounds containing thiophene and azepane moieties have shown potential neuroprotective effects in models of neurodegenerative diseases. These effects are likely mediated through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anticancer Activity :
    • Preliminary studies have suggested that similar oxalamide derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms .

Case Study 1: GlyT1 Inhibition

A series of experiments evaluated the efficacy of azepane-containing compounds as GlyT1 inhibitors. The results indicated that the introduction of the azepane ring significantly improved the binding affinity and selectivity for GlyT1 over other glycine transporters.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that treatment with thiophene-based compounds resulted in significant improvements in cognitive function and reduced neuronal loss following induced neurotoxicity.

Data Summary

StudyCompoundTargetIC50 (nM)Effect
Azepane derivativeGlyT137Inhibition
Thiophene derivativeNeuroprotectionN/ACognitive improvement
Oxalamide derivativeCancer cellsN/ACytotoxicity

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Modification Sites :

Azepane ring : Replace with piperidine or morpholine to assess steric effects.

Trifluoromethoxy group : Substitute with cyano or nitro groups to alter electronic properties.

  • Biological Testing : Measure IC₅₀ shifts in enzyme inhibition and logP changes to correlate structure with activity .

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